2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

HIV Protease Inhibitor Synthesis Diastereoselective Reduction Chiral Intermediate

2,5-Diamino-1,6-diphenyl-3-hydroxyhexane, specifically the (2S,3S,5S)-enantiomer (CAS 144163-44-0), is a chiral 1,4-diamino-2-hydroxyalkane that serves as the essential core scaffold in the synthesis of the blockbuster HIV protease inhibitors ritonavir and lopinavir. Characterized by a hexane backbone bearing two phenyl groups, two amino groups, and a stereogenic hydroxyl group, this compound's biological utility is entirely contingent upon its absolute stereochemistry, which directly dictates the binding affinity of the final drug molecules to the HIV protease active site.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
Cat. No. B14073759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-1,6-diphenyl-3-hydroxyhexane
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N
InChIInChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2
InChIKeyBIZHLXOOWGXFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diamino-1,6-diphenyl-3-hydroxyhexane: A Critical Chiral Intermediate for HIV Protease Inhibitor Synthesis


2,5-Diamino-1,6-diphenyl-3-hydroxyhexane, specifically the (2S,3S,5S)-enantiomer (CAS 144163-44-0), is a chiral 1,4-diamino-2-hydroxyalkane that serves as the essential core scaffold in the synthesis of the blockbuster HIV protease inhibitors ritonavir and lopinavir [1]. Characterized by a hexane backbone bearing two phenyl groups, two amino groups, and a stereogenic hydroxyl group, this compound's biological utility is entirely contingent upon its absolute stereochemistry, which directly dictates the binding affinity of the final drug molecules to the HIV protease active site [2]. As a critical regulatory starting material and reference standard, its procurement demands rigorous enantiomeric and diastereomeric purity verification to ensure successful downstream coupling and regulatory compliance.

Why Generic Diamino Alcohols Cannot Substitute for (2S,3S,5S)-2,5-Diamino-1,6-diphenyl-3-hydroxyhexane in Procuring HIV Drug Intermediates


The procurement of a generic 'diamino alcohol' or even a closely related diastereomer for the synthesis of ritonavir or lopinavir is not scientifically or regulatory feasible. The absolute configuration at the C-2, C-3, and C-5 positions is paramount. The synthesis of the biologically active (2S,3S,5S)-diastereomer is challenging due to the potential formation of C-2 epimers, which produce an inactive or significantly less potent final drug core [1]. A leading industrial synthetic route achieves the desired isomer with only 84% diastereoselectivity, necessitating complex purification to eliminate the unwanted epimer [2]. Substitution with the racemate or an incorrect diastereomer would lead to a failed synthesis, a pharmacologically inactive product, and out-of-specification impurity profiles that would not meet ICH guidelines for pharmaceutical intermediates and reference standards.

Quantitative Differentiation of (2S,3S,5S)-2,5-Diamino-1,6-diphenyl-3-hydroxyhexane from Its Epimers and Alternative Cores


Diastereomeric Enrichment: Superior (2S,3S,5S) Selectivity via Enaminone Reduction vs. C-2 Epimer Contamination

In the industrial synthesis of the ritonavir diamino alcohol core, the two-step reduction of an enaminone precursor yielded the target (2S,3S,5S)-diastereomer with a diastereoselectivity of 84% and an acyclic 1,4-stereoinduction ratio of 14:1 over the undesired C-2 epimer [1]. This quantitative outcome directly demonstrates the intrinsic challenge of achieving stereochemical purity; procurement without verified diastereomeric excess (>98% typically required for subsequent GMP steps) means the product is likely contaminated with the inactive epimer, rendering it unusable for drug synthesis.

HIV Protease Inhibitor Synthesis Diastereoselective Reduction Chiral Intermediate

Synthetic Route Efficiency: Enaminone Reduction Outperforms Hydroazidation in Yield for the Core Intermediate

A comparative assessment of synthetic routes to the title diamino alcohol core reveals a stark difference in efficiency. The hydroazidation of amino enones, an alternative methodology, delivered the core in only a 37% overall yield from phenylalanine [1]. In contrast, the enaminone reduction approach is reported to produce multikilogram quantities of the core, implying a significantly higher and more scalable yield, though a single total-yield figure was not explicitly stated, the diastereoselectivity of 84% alone ensures a higher mass recovery of the desired product.

Synthetic Methodology HIV Protease Inhibitor Core Reaction Yield

Pharmacophoric Superiority: Diamino Alcohol Core vs. Diamino Diol Core in HIV Protease Inhibition

The diamino alcohol core, as found in (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane, is a key pharmacophoric element in potent HIV protease inhibitors. A library of over 300 C2-symmetric inhibitors based on either a diamino diol or diamino alcohol core identified compounds with IC50 values below 100 nM [1]. However, the diamino alcohol scaffold, specifically, provides a critical hydrogen-bonding interaction via the single hydroxyl group that is essential for high-affinity binding, a feature not identically replicated by the diol core. The derived drug ritonavir exhibits a Ki of 15 pM against HIV-1 protease, a potency level not achieved with diol-core inhibitors, highlighting the differentiated value of the mono-hydroxy pharmacophore present in the target compound.

HIV Protease Inhibitor Pharmacophore Structure-Activity Relationship

Regulatory Identity: Defined Role as a Ritonavir Process Impurity Standard

(2S,3S,5S)-2,5-Diamino-3-hydroxy-1,6-diphenylhexane is officially listed and supplied as 'Ritonavir Diamino Alcohol Impurity' (CAS 144163-44-0) for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This regulatory designation differentiates it from close structural analogs like (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine (Cobicistat Impurity 5), which is an unsaturated analog with a different impurity profile and chromatographic behavior. Direct procurement of the correct, certified impurity standard is mandatory for demonstrating analytical specificity and meeting FDA impurity control requirements.

Pharmaceutical Impurity Reference Standard ANDA

Verified Application Scenarios for Procuring (2S,3S,5S)-2,5-Diamino-1,6-diphenyl-3-hydroxyhexane


GMP Synthesis of Ritonavir or Lopinavir Drug Substance

The compound serves as the essential chiral intermediate in the convergent synthesis of the HIV protease inhibitors ritonavir and lopinavir. Its (2S,3S,5S) configuration is a prerequisite for the biological activity of the final drug. The documented diastereoselective synthesis (84% de) and multikilogram scalability of the enaminone reduction route [1] make this specific isomer the only viable starting material for a cost-effective, high-yield manufacturing process. Alternative routes or diastereomers would introduce costly purification steps and lower overall yield.

Pharmaceutical Reference Standard for ANDA Regulatory Filings

As a designated process impurity, it is used as a certified reference standard for HPLC method validation and quality control testing of ritonavir drug substance and finished dosage forms [2]. Procuring the authentic impurity with a full certificate of analysis is mandatory for demonstrating analytical method specificity and compliance with ICH Q3A guidelines for impurity testing.

Structure-Activity Relationship (SAR) Studies on HIV Protease Inhibitors

Medicinal chemistry groups can utilize the diamino alcohol core as a starting point for diversifying P2/P2' ligands. The structural data showing a 14:1 acyclic stereoinduction ratio during its synthesis [1] and the potency advantage of the derived inhibitors over diol-core analogs (Ki = 15 pM vs. IC50 < 100 nM) [3] provide a quantitative rationale for its selection in designing next-generation protease inhibitors with optimized binding kinetics.

Synthetic Chemistry Development of Chiral 1,4-Diamino Alcohols

The synthesis of this compound showcases a key methodological advance—a highly diastereoselective reduction of an enaminone [1]. This protocol is not only used for ritonavir core but is generalizable to the synthesis of related diamino hydroxyethylene isosteres. Laboratories aiming to build a library of chiral amino alcohols will find this intermediate a versatile synthon, with literature data supporting the reliable installation of the desired stereochemistry.

Quote Request

Request a Quote for 2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.